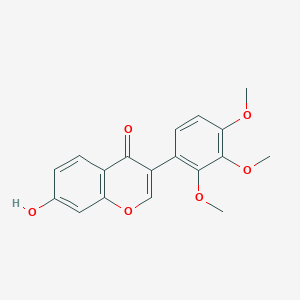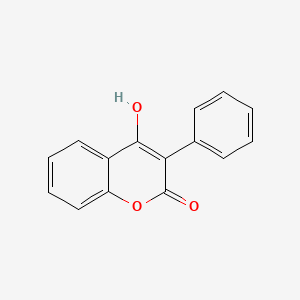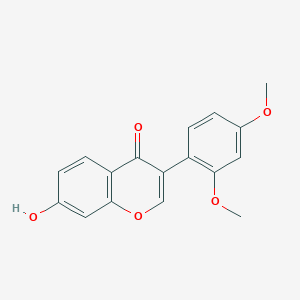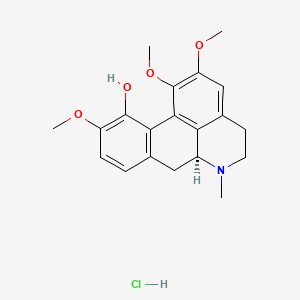
(+)-Isocorydine hydrochloride
Overview
Description
Isocorydine hydrochloride is a naturally occurring aporphine alkaloid found in various plant species, particularly in the Papaveraceae, Menispermaceae, and Annonaceae families . This compound has garnered significant attention due to its diverse biological activities, including antiarrhythmic, antibacterial, antiulcer, antitumor, antiplasmodium, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isocorydine hydrochloride typically involves the extraction of isocorydine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process often includes solvent extraction and chromatographic techniques to isolate the pure compound .
Industrial Production Methods: Industrial production of isocorydine hydrochloride may involve large-scale extraction from plant materials, followed by purification and conversion to the hydrochloride form. The specific conditions and reagents used can vary depending on the source plant and desired purity .
Chemical Reactions Analysis
Types of Reactions: Isocorydine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation mechanism of isocorydine involves the loss of hydrogen atoms, particularly at the C-8 position, which is highly reactive .
Common Reagents and Conditions: Common reagents used in the reactions of isocorydine hydrochloride include oxidizing agents like Fremy’s radicals. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives of isocorydine .
Scientific Research Applications
Mechanism of Action
The mechanism by which isocorydine hydrochloride exerts its effects involves disrupting cellular energy metabolism and filamentous actin structures. In cancer cells, it induces apoptosis by increasing reactive oxygen species production, decreasing mitochondrial membrane potential, and reducing ATP content . Additionally, it targets the drug-resistant cellular side population in hepatocellular carcinoma by inducing programmed cell death 4 (PDCD4)-related apoptosis .
Comparison with Similar Compounds
Isocorydine hydrochloride is unique among aporphine alkaloids due to its diverse biological activities and potential therapeutic applications. Similar compounds include:
Glaucine: Another aporphine alkaloid with antitussive and anti-inflammatory properties.
Sinoacutine: Known for its antiplasmodium activity.
Scoulerine: Exhibits significant antioxidant and antimicrobial activities.
Compared to these compounds, isocorydine hydrochloride stands out for its strong antitumor effects and ability to target drug-resistant cancer cells .
Properties
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSKLEMBDRWSNZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929035 | |
| Record name | (+)-Isocorydine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13552-72-2 | |
| Record name | Isocorydine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13552-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Isocorydine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13552-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the mechanism of action of (+)-Isocorydine hydrochloride on cardiac function?
A1: this compound exhibits anti-arrhythmic effects through multiple mechanisms. Studies show that it can counteract arrhythmias induced by various agents like barium chloride, aconitine, and calcium chloride in rats []. It also effectively abolished chloroform and adrenaline-induced arrhythmias in rabbits []. These effects are likely mediated through a combination of actions, including:
- Prolongation of the myocardial functional refractory period: This effect was observed in both rats and rabbits [], suggesting a delay in the heart's ability to conduct electrical impulses and thus, preventing rapid, irregular heartbeats.
- Reduction in myocardial excitability and automaticity: this compound was found to decrease the contractility, excitability, and automaticity induced by adrenaline in guinea pig papillary muscle []. This suggests a dampening effect on the heart's response to stimulation, potentially contributing to its anti-arrhythmic properties.
- Calcium channel blocking activity: Although considered weaker compared to its other effects, this compound showed some calcium antagonistic effects in guinea pig papillary muscle, indicated by prolonged functional refractory periods []. This suggests a potential role in regulating calcium influx into cardiac cells, further contributing to its anti-arrhythmic action.
Q2: How does this compound interact with the mouse vas deferens?
A2: this compound exerts a biphasic effect on the mouse vas deferens, with both stimulatory and inhibitory actions depending on the concentration []:
- Enhancement of twitch response: At lower concentrations (53-212 μM), this compound enhances the twitch response to electrical field stimulation in the mouse vas deferens, suggesting an increase in muscle contractility []. This effect appears to be independent of alpha-2 adrenergic receptor antagonism, as it was not affected by yohimbine [].
- Inhibition of twitch response: At higher concentrations (424 μM), this compound inhibits the twitch response [], indicating a suppression of muscle contraction at these levels.
- Inhibition of norepinephrine and KCl-induced contractions: this compound inhibits both phasic and tonic contractions induced by norepinephrine and potassium chloride in the vas deferens [], highlighting a potential role in modulating smooth muscle contraction in response to various stimuli.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



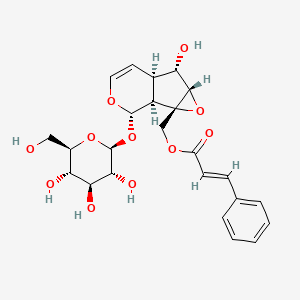
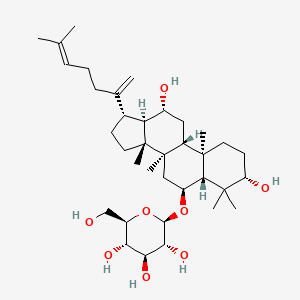
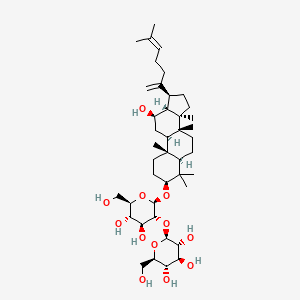
![4,5,6-trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B600434.png)



